Thietan-3-amine

Description

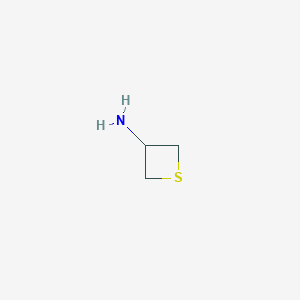

Structure

3D Structure

Propriétés

IUPAC Name |

thietan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NS/c4-3-1-5-2-3/h3H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWIATZLVXZUEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80561987 | |

| Record name | Thietan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128861-76-7 | |

| Record name | Thietan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thietan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Thietan-3-amine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thietan-3-amine is a saturated four-membered heterocyclic compound containing both a sulfur and a nitrogen atom. This strained ring system imparts unique chemical properties, making it a valuable building block in medicinal chemistry and drug discovery. Its derivatives have garnered significant interest due to their diverse pharmacological activities, including potential as antimicrobial, antiviral, and anticancer agents. Furthermore, thietane-containing compounds have been investigated as modulators of the N-methyl-D-aspartate (NMDA) receptor, suggesting applications in neuroscience. This guide provides an in-depth overview of the chemical properties, structure, synthesis, and characterization of this compound.

Chemical Structure and Properties

This compound possesses a non-planar, puckered four-membered ring. The presence of the heteroatoms and ring strain influences its reactivity and physical properties.

Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₃H₇NS

-

Molecular Weight: 89.16 g/mol [1]

-

Canonical SMILES: C1SC(N)C1

-

InChI Key: GNWIATZLVXZUEL-UHFFFAOYSA-N

Physicochemical Properties:

Quantitative data for this compound and its common hydrochloride salt are summarized below. It is important to note that experimental values for the free base are not widely reported, and it is often handled as the more stable hydrochloride salt.

| Property | Value | Source/Comment |

| This compound | ||

| Molecular Formula | C₃H₇NS | PubChem |

| Molecular Weight | 89.16 g/mol | PubChem[1] |

| Boiling Point | Not available | Data for the free base is scarce. |

| pKa | ~9-10 (estimated) | Estimated based on similar primary amines. |

| Solubility | Soluble in water and polar organic solvents. | General property of small amines. |

| This compound Hydrochloride | ||

| Molecular Formula | C₃H₈ClNS | |

| Molecular Weight | 125.62 g/mol | |

| Melting Point | 178-182 °C | Commercial supplier data. |

Synthesis of this compound

Several synthetic routes to this compound have been reported, often involving the formation of the thietane ring through intramolecular cyclization. A common and illustrative method starts from epichlorohydrin. This process involves the reaction with a sulfur nucleophile to form the thietane ring, followed by the introduction of the amine functionality.

General Synthesis Workflow

The following diagram illustrates a typical synthetic pathway from epichlorohydrin to this compound hydrochloride.

Experimental Protocols

Synthesis of this compound Hydrochloride from Epichlorohydrin

This multi-step synthesis provides a reliable method for the preparation of this compound hydrochloride.

Step 1: Synthesis of Thietan-3-ol

-

Materials: Epichlorohydrin, sodium hydrosulfide (NaSH), methanol, water.

-

Procedure: A solution of sodium hydrosulfide in a mixture of methanol and water is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath. Epichlorohydrin is added dropwise to the stirred solution, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The solvent is then removed under reduced pressure. The residue is extracted with a suitable organic solvent (e.g., dichloromethane), and the organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield crude Thietan-3-ol, which can be purified by distillation or chromatography.

Step 2: Synthesis of Thietan-3-yl Methanesulfonate

-

Materials: Thietan-3-ol, methanesulfonyl chloride (MsCl), triethylamine (Et₃N), dichloromethane (DCM).

-

Procedure: Thietan-3-ol is dissolved in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C. Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is stirred at 0 °C for one hour and then at room temperature for an additional 2-3 hours. The reaction mixture is washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford Thietan-3-yl methanesulfonate.

Step 3: Synthesis of 3-Azidothietane

-

Materials: Thietan-3-yl methanesulfonate, sodium azide (NaN₃), dimethylformamide (DMF).

-

Procedure: Thietan-3-yl methanesulfonate is dissolved in DMF, and sodium azide is added. The mixture is heated to 60-70 °C and stirred for several hours until the reaction is complete (monitored by TLC). After cooling to room temperature, water is added, and the product is extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated carefully to give 3-Azidothietane. Caution: Organic azides can be explosive and should be handled with care.

Step 4 & 5: Synthesis of this compound and Conversion to Hydrochloride Salt

-

Materials: 3-Azidothietane, palladium on carbon (Pd/C), methanol, hydrogen gas (H₂), hydrochloric acid (HCl).

-

Procedure: 3-Azidothietane is dissolved in methanol, and a catalytic amount of 10% Pd/C is added. The mixture is subjected to hydrogenation in a Parr apparatus or under a hydrogen balloon at atmospheric pressure until the starting material is consumed. The catalyst is removed by filtration through Celite, and the filtrate is concentrated. The resulting crude this compound is dissolved in a suitable solvent like diethyl ether or ethanol, and a solution of HCl in the same solvent is added dropwise with stirring. The precipitated this compound hydrochloride is collected by filtration, washed with cold solvent, and dried under vacuum.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will show characteristic signals for the protons on the thietane ring. Due to the puckered nature of the ring, the methylene protons can be diastereotopic and may appear as complex multiplets.

-

Expected Chemical Shifts (in CDCl₃):

-

-CH(N)-: A multiplet around δ 3.5-4.0 ppm.

-

-CH₂-S-: Two multiplets corresponding to the axial and equatorial protons, typically in the range of δ 2.8-3.5 ppm.

-

-NH₂: A broad singlet, the chemical shift of which is concentration and solvent-dependent, typically between δ 1.5-3.0 ppm.

-

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework.

-

Expected Chemical Shifts (in CDCl₃):

-

-C(N)-: A signal in the range of δ 50-60 ppm.

-

-CH₂-S-: A signal in the range of δ 30-40 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the amine and C-S bonds.

-

Expected Absorption Bands (cm⁻¹):

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for an aliphatic amine.

-

Expected m/z values (Electron Ionization):

-

Molecular Ion [M]⁺: m/z = 89.

-

Alpha-cleavage: The major fragmentation pathway for aliphatic amines is cleavage of the C-C bond alpha to the nitrogen atom. This would result in the loss of a C₂H₄S radical to give a fragment at m/z = 30 ([CH₂=NH₂]⁺).

-

Biological Activity and Mechanism of Action

This compound and its derivatives have been identified as modulators of the NMDA receptor. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and memory function. Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders.

NMDA Receptor Antagonism

Compounds that act as NMDA receptor antagonists block the ion channel, preventing the influx of Ca²⁺ and Na⁺ ions. This can have neuroprotective effects in conditions of excitotoxicity but can also lead to dissociative and psychotomimetic side effects. The mechanism of NMDA receptor antagonism can occur through several modes, including competitive antagonism at the glutamate or glycine binding sites, or non-competitive channel blocking.

The following diagram illustrates the general mechanism of NMDA receptor antagonism.

While this compound itself has been noted as a pharmacophore of interest, specific derivatives are typically developed to achieve desired potency and selectivity for the NMDA receptor subtypes. The development of such compounds is an active area of research in the pursuit of novel therapeutics for neurological disorders.

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a laboratory setting. As with most amines, it is expected to be corrosive and an irritant. The hydrochloride salt is a crystalline solid and is generally easier and safer to handle than the free base. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a structurally unique and synthetically versatile building block with significant potential in medicinal chemistry. Its strained heterocyclic nature provides a scaffold for the development of novel compounds with a range of biological activities, most notably as modulators of the NMDA receptor. This guide has provided a foundational overview of its chemical properties, synthesis, and characterization to aid researchers and drug development professionals in their exploration of this promising chemical entity. Further investigation into the structure-activity relationships of its derivatives will be crucial in unlocking its full therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of Thietan-3-amine from Epichlorohydrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to obtain thietan-3-amine, a valuable building block in medicinal chemistry, starting from the readily available precursor, epichlorohydrin. This document details the core chemical transformations, provides experimentally derived protocols, and presents quantitative data to assist researchers in the practical application of these methods.

Introduction

Thietanes are four-membered sulfur-containing heterocycles that have garnered significant interest in drug discovery. Their unique conformational properties and ability to act as bioisosteres for other functional groups make them attractive motifs in the design of novel therapeutics. This compound, in particular, serves as a key intermediate for introducing the thietane moiety into more complex molecular architectures. This guide focuses on a practical and accessible synthetic pathway commencing with epichlorohydrin.

The overall synthetic strategy involves two key stages:

-

Formation of the thietane ring: Cyclization of epichlorohydrin with a sulfur nucleophile to produce the key intermediate, thietan-3-ol.

-

Introduction of the amino group: Conversion of the hydroxyl functionality of thietan-3-ol into a primary amine.

This guide will explore two robust methods for the second stage: a direct conversion via the Mitsunobu reaction and a two-step sequence involving oxidation followed by reductive amination.

Synthetic Pathways

The synthesis of this compound from epichlorohydrin can be visualized as a multi-step process. The initial and crucial step is the formation of the thietane ring to yield thietan-3-ol. From this intermediate, two primary pathways can be employed to arrive at the target amine.

Figure 1: Overview of synthetic pathways from epichlorohydrin to this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each synthetic step. The quantitative data associated with these protocols are summarized in the subsequent tables.

Synthesis of Thietan-3-ol from Epichlorohydrin

The formation of the thietane ring is achieved by reacting epichlorohydrin with a source of hydrogen sulfide in the presence of a base. This reaction proceeds via nucleophilic opening of the epoxide ring by the hydrosulfide anion, followed by intramolecular cyclization.[1][2][3]

Experimental Protocol:

-

A reaction vessel equipped with a mechanical stirrer, gas inlet, and thermometer is charged with a solution of barium hydroxide octahydrate (Ba(OH)₂·8H₂O) in water.

-

The solution is cooled in an ice bath, and hydrogen sulfide (H₂S) gas is bubbled through the stirred solution until saturation is reached, forming a solution of barium hydrosulfide.

-

Epichlorohydrin is added dropwise to the cold solution, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the mixture is filtered to remove barium salts. The aqueous filtrate is then extracted multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude thietan-3-ol.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel.

| Parameter | Value | Reference |

| Starting Material | Epichlorohydrin | [1][2] |

| Reagents | Hydrogen Sulfide (H₂S), Barium Hydroxide (Ba(OH)₂) | [1][2] |

| Solvent | Water | [1] |

| Temperature | 0-10 °C (addition), Room Temperature (reaction) | [1] |

| Reaction Time | 12-24 hours | General Procedure |

| Typical Yield | >60% | [1] |

| Table 1: Summary of quantitative data for the synthesis of thietan-3-ol. |

Pathway 1: Synthesis of this compound via Mitsunobu Reaction

The Mitsunobu reaction allows for the direct conversion of the hydroxyl group of thietan-3-ol to an azide with inversion of configuration. The resulting 3-azidothietane can then be readily reduced to the desired this compound.[4]

Figure 2: Workflow for the Mitsunobu reaction pathway.

Experimental Protocol: 3-Azidothietane Synthesis

-

To a solution of thietan-3-ol (1.0 eq.) in anhydrous tetrahydrofuran (THF) are added triphenylphosphine (PPh₃, 1.5 eq.) and diphenyl phosphoryl azide (DPPA, 1.5 eq.).[5][6]

-

The mixture is cooled to 0 °C in an ice bath.

-

Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) is added dropwise to the stirred solution.[7]

-

The reaction is allowed to warm to room temperature and stirred for 6-8 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to isolate 3-azidothietane.

Experimental Protocol: Reduction to this compound

-

3-Azidothietane is dissolved in a suitable solvent such as methanol or ethyl acetate.

-

A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

-

The mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.

-

The crude amine can be purified by distillation or converted to its hydrochloride salt for easier handling and purification. To form the salt, the crude amine is dissolved in a solvent like diethyl ether, and a solution of HCl in dioxane or ether is added, causing the salt to precipitate.[8][9]

| Parameter | Value (Azide Formation) | Value (Azide Reduction) | Reference |

| Starting Material | Thietan-3-ol | 3-Azidothietane | [4][5] |

| Reagents | PPh₃ (1.5 eq.), DPPA (1.5 eq.), DEAD (1.5 eq.) | H₂, 10% Pd/C (cat.) | [5][6] |

| Solvent | Anhydrous THF | Methanol or Ethyl Acetate | [5][7] |

| Temperature | 0 °C to Room Temperature | Room Temperature | [5] |

| Reaction Time | 6-8 hours | 2-12 hours | General Procedure |

| Typical Yield | 60-85% (for similar alcohols) | >90% | General Procedure |

| Table 2: Summary of quantitative data for the Mitsunobu reaction pathway. |

Pathway 2: Synthesis of this compound via Oxidation and Reductive Amination

This alternative pathway involves the oxidation of thietan-3-ol to the corresponding ketone, thietan-3-one. The ketone is then converted to the amine via reductive amination.

Figure 3: Workflow for the oxidation and reductive amination pathway.

Experimental Protocol: Oxidation to Thietan-3-one

-

Thietan-3-ol is dissolved in a mixture of dimethyl sulfoxide (DMSO) and a suitable activator like benzoic anhydride.[10][11]

-

The reaction mixture is stirred at room temperature for several hours.

-

The reaction is monitored by TLC or GC.

-

Upon completion, the reaction is worked up by pouring it into water and extracting with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated to give thietan-3-one, which can be purified by chromatography or distillation.

Experimental Protocol: Reductive Amination to this compound

-

Thietan-3-one (1.0 eq.) is dissolved in a suitable solvent, typically methanol.[12][13][14]

-

An ammonia source, such as ammonium acetate (NH₄OAc, ~10 eq.), is added to the solution.[13]

-

Sodium cyanoborohydride (NaBH₃CN, ~1.5 eq.) is added in portions. The pH of the reaction is maintained between 6 and 7.[13]

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The reaction is monitored by TLC or GC for the disappearance of the ketone.

-

After completion, the solvent is carefully removed under reduced pressure. The residue is taken up in water, basified with NaOH, and extracted with an organic solvent.

-

The combined organic extracts are dried and concentrated. The resulting this compound can be purified by distillation or converted to its hydrochloride salt as described previously.

| Parameter | Value (Oxidation) | Value (Reductive Amination) | Reference |

| Starting Material | Thietan-3-ol | Thietan-3-one | [10][13] |

| Reagents | DMSO, Benzoic Anhydride | NH₄OAc (~10 eq.), NaBH₃CN (~1.5 eq.) | [10][13] |

| Solvent | DMSO | Methanol | [10][13] |

| Temperature | Room Temperature | Room Temperature | [10][13] |

| Reaction Time | Several hours | 12-24 hours | [10][13] |

| Typical Yield | ~72% | 80-95% (for similar ketones) | [10][13] |

| Table 3: Summary of quantitative data for the oxidation and reductive amination pathway. |

Conclusion

The synthesis of this compound from epichlorohydrin is a feasible and scalable process for medicinal chemistry applications. The initial formation of thietan-3-ol is a well-established transformation. Subsequently, the conversion of the alcohol to the amine can be effectively achieved through two distinct and reliable routes: the Mitsunobu reaction and a sequence of oxidation followed by reductive amination. The choice of pathway may depend on factors such as reagent availability, safety considerations (the Mitsunobu reaction with azide precursors requires caution), and desired scale. The detailed protocols and compiled data in this guide are intended to provide a solid foundation for researchers to successfully synthesize this valuable heterocyclic building block.

References

- 1. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. BJOC - Recent synthesis of thietanes [beilstein-journals.org]

- 4. Mitsunobu Reaction [organic-chemistry.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]

- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. Reductive amination - Wikipedia [en.wikipedia.org]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. Reductive Amination - Chemistry Steps [chemistrysteps.com]

The Rising Profile of Thietane Amines: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The thietane ring, a four-membered heterocycle containing a sulfur atom, is an emerging scaffold in medicinal chemistry. Long overshadowed by its oxetane analog, the thietane moiety is gaining recognition for its unique physicochemical properties that can confer advantageous pharmacological profiles. This technical guide provides an in-depth exploration of the biological activities of small molecule thietane amines, with a focus on their anticancer, antiviral, and neuromodulatory potential. We present a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and development in this promising area.

Anticancer Activity of Thietane Derivatives

Thietane derivatives have demonstrated notable cytotoxic effects against a range of cancer cell lines. The rigid, three-dimensional structure of the thietane ring can orient pharmacophoric groups in a way that leads to potent and selective inhibition of cancer-related targets.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various thietane and related thiadiazole derivatives, highlighting their half-maximal inhibitory concentrations (IC50).

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Thietane Derivative A | HepG2 (Liver) | 8.9 | [1] |

| Thietane Derivative B | MCF-7 (Breast) | 10.3 | [1] |

| 1,3,4-Thiadiazole Derivative 2g | LoVo (Colon) | 2.44 | [1] |

| 1,3,4-Thiadiazole Derivative 2g | MCF-7 (Breast) | 23.29 | [1] |

| Thiophenyl Thiazolyl-Pyridine Hybrid 5 | A549 (Lung) | 0.452 | [1] |

| Thiophenyl Thiazolyl-Pyridine Hybrid 8e | A549 (Lung) | 0.302 | [1] |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [2] |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | [2] |

| Spiro-acenaphthylene tethered-[3][4][5]-thiadiazole (Compound 1) | RXF393 (Renal) | 7.01 | [6] |

| Spiro-acenaphthylene tethered-[3][4][5]-thiadiazole (Compound 1) | HT29 (Colon) | 24.3 | [6] |

| Spiro-acenaphthylene tethered-[3][4][5]-thiadiazole (Compound 1) | LOX IMVI (Melanoma) | 9.55 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxicity of thietane derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[1]

Materials:

-

Thietane derivative compounds

-

Human cancer cell lines (e.g., MCF-7, HepG2, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Culture the desired cancer cell line in medium supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare stock solutions of the thietane derivatives in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations. Remove the old medium from the cell plates and add the medium containing the test compounds. Include a vehicle control (DMSO-containing medium) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of MTT solution to each well. Incubate the plate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[1]

Antiviral Activity of Thietanose Nucleosides

A significant area of investigation for thietane derivatives has been in the development of antiviral agents, particularly as nucleoside analogs. Thietanose nucleosides, where the furanose sugar moiety is replaced by a thietane ring, have shown promising activity against viruses such as HIV.[3]

Quantitative Anti-HIV Activity Data

The following table presents the anti-HIV activity (EC50) and cytotoxicity (CC50) of several d- and l-thietanose nucleosides in human peripheral blood mononuclear (PBM) cells.

| Compound | Base | EC50 (µM) | CC50 (PBM cells, µM) | CC50 (CEM cells, µM) | Reference |

| d-isomers | |||||

| d-uridine (23) | Uracil | 6.9 | >25 | >25 | [3] |

| d-cytidine (24) | Cytosine | 1.3 | 21.4 | 14.3 | [3] |

| d-5-fluorocytidine (25) | 5-Fluorocytosine | 5.8 | 15.2 | 11.2 | [3] |

| l-isomers | |||||

| l-cytidine (52) | Cytosine | 14.1 | 42.6 | 35.7 | [3] |

| AZT (control) | Thymine | 0.004 | >100 | >100 | [3] |

Experimental Protocol: Anti-HIV Assay in PBM Cells

This protocol outlines a cell-based assay to determine the ability of thietanose nucleosides to inhibit HIV-1 replication in human PBM cells.

Materials:

-

Human PBM cells

-

HIV-1 stock (e.g., IIIB strain)

-

Thietanose nucleoside compounds

-

RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics

-

Phytohemagglutinin (PHA)

-

Interleukin-2 (IL-2)

-

AZT (azidothymidine) as a positive control

-

p24 antigen ELISA kit

-

96-well plates

Procedure:

-

Cell Preparation: Isolate PBM cells from healthy donor blood. Stimulate the cells with PHA for 3 days, then culture them in medium containing IL-2.

-

Compound Dilution: Prepare serial dilutions of the thietanose nucleosides and the AZT control in culture medium.

-

Infection and Treatment: Plate the stimulated PBM cells in 96-well plates. Add a pre-titered amount of HIV-1 stock to the wells. Immediately add the diluted compounds to the respective wells. Include virus control wells (cells + virus, no compound) and cell control wells (cells only).

-

Incubation: Incubate the plates for 7 days at 37°C in a humidified 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plates and carefully collect the culture supernatant.

-

p24 ELISA: Quantify the amount of p24 antigen in the collected supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the 50% effective concentration (EC50) by determining the compound concentration that inhibits p24 production by 50% compared to the virus control.

-

Cytotoxicity Assay: To determine the 50% cytotoxic concentration (CC50), incubate uninfected PBM cells with serial dilutions of the test compounds for 7 days and assess cell viability using a standard method (e.g., MTT assay).

Neuromodulatory Activity of Thietane Amines

Thietane amines have also been investigated for their potential to modulate the activity of the central nervous system, particularly as antagonists of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and memory function. Its dysregulation is implicated in various neurological disorders.

Quantitative NMDA Receptor Antagonist Data

| Compound | Target | Ki (nM) | Reference |

| Ifenprodil Analogue (3) | GluN2B | 47 | [4] |

| Ifenprodil Analogue (4) | GluN2B | 41 | [4] |

Experimental Protocol: NMDA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the NMDA receptor.

Materials:

-

Rat forebrain homogenate (as a source of NMDA receptors)

-

[3H]MK-801 (radioligand)

-

Unlabeled test compounds (thietane amines)

-

HEPES buffer (pH 7.4)

-

Glutamate and Glycine

-

(+)-MK-801 (for defining non-specific binding)

-

GF/B glass fiber filters

-

Scintillation counter

-

24-well cell harvester

Procedure:

-

Membrane Preparation: Prepare a membrane suspension from rat forebrain homogenate.

-

Assay Setup: In a 24-well plate, prepare incubation mixtures containing the membrane suspension, a fixed concentration of [3H]MK-801, glutamate, and glycine in HEPES buffer.

-

Compound Addition: Add varying concentrations of the unlabeled test compounds to the wells. Include wells with only the radioligand (total binding) and wells with an excess of unlabeled (+)-MK-801 (non-specific binding).

-

Incubation: Incubate the plates at room temperature for 2 hours with gentle agitation.

-

Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the compound concentration. Calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathways Modulated by Thietane Derivatives

The biological effects of thietane amines are mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents.

PI3K/Akt Signaling Pathway

Several thietane-containing compounds have been identified as inhibitors of the phosphoinositide 3-kinase (PI3K) pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. Inhibition of PI3K by thietane derivatives can lead to the suppression of downstream signaling and the induction of apoptosis in cancer cells.

G-Protein Coupled Receptor (GPCR) Signaling

While specific examples of thietane amines directly modulating GPCRs are still emerging, the structural characteristics of these compounds make them potential candidates for interacting with this large and diverse family of receptors. GPCRs are involved in a vast array of physiological processes, and their modulation can have profound therapeutic effects.

Conclusion

Small molecule thietane amines represent a promising and relatively underexplored area of medicinal chemistry. Their unique structural features offer opportunities for the development of novel therapeutics with improved pharmacological properties. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals seeking to advance the understanding and application of these intriguing compounds in the fields of oncology, virology, and neuroscience. Further investigation into the structure-activity relationships and mechanisms of action of thietane amines will undoubtedly pave the way for the discovery of new and effective medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Anti-HIV Activity of d- and l-Thietanose Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel GluN2B selective NMDA receptor antagonists: relative configuration of 7-methoxy-2-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thienothiadiazine 2,2-dioxide acyclonucleosides: synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Thietan-3-amine Derivatives as NMDA Receptor Modulators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system (CNS), is a well-established target for therapeutic intervention in a range of neurological and psychiatric disorders. Over- or under-activation of the NMDA receptor is implicated in the pathophysiology of conditions such as Alzheimer's disease, Parkinson's disease, depression, and neuropathic pain. Consequently, the discovery and development of novel NMDA receptor modulators remain an active area of research. Among the diverse chemical scaffolds explored, thietan-3-amine derivatives have emerged as a promising class of compounds. This technical guide provides an in-depth overview of this compound derivatives as potential NMDA receptor modulators, covering their synthesis, experimental characterization, and the underlying signaling pathways. While comprehensive quantitative data for a wide range of this compound derivatives is not extensively available in the public domain, this guide outlines the established methodologies for their evaluation and highlights the therapeutic potential of this chemical class.

The NMDA Receptor: A Key Therapeutic Target

The NMDA receptor is a ligand-gated ion channel that is unique in its requirement for dual agonists, glutamate and glycine (or D-serine), for activation.[1][2] Furthermore, at resting membrane potentials, the channel is blocked by magnesium ions (Mg²⁺). This blockade is relieved by depolarization of the neuronal membrane, making the NMDA receptor a coincidence detector of both presynaptic glutamate release and postsynaptic depolarization.[1]

Upon activation, the NMDA receptor channel opens, allowing the influx of sodium (Na⁺) and, most notably, calcium (Ca²⁺) ions. The influx of Ca²⁺ acts as a critical second messenger, initiating a cascade of intracellular signaling pathways that are fundamental to synaptic plasticity, learning, and memory.[1] However, excessive Ca²⁺ influx through NMDA receptors can lead to excitotoxicity and neuronal cell death, a hallmark of many neurodegenerative diseases.

NMDA Receptor Subunits:

Functional NMDA receptors are heterotetrameric complexes typically composed of two obligatory GluN1 subunits and two GluN2 subunits (GluN2A-D). The specific combination of GluN2 subunits confers distinct pharmacological and biophysical properties to the receptor complex, offering an avenue for the development of subtype-selective modulators with potentially improved therapeutic profiles and reduced side effects.

This compound Derivatives as NMDA Receptor Modulators

The thietane ring, a four-membered sulfur-containing heterocycle, has garnered interest in medicinal chemistry as a bioisostere for other functional groups and as a core scaffold for novel therapeutic agents.[3][4] The introduction of an amine functionality at the 3-position of the thietane ring, along with other substitutions, provides a diverse chemical space for interaction with biological targets.

One notable example is 3-aminothietane-3-carboxylic acid , which has been identified as a modulator of the NMDA receptor.[5] While detailed structure-activity relationship (SAR) studies for a broad series of this compound derivatives are not widely published, the confirmed activity of this compound validates the potential of this scaffold for NMDA receptor modulation.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common strategy involves the construction of the thietane ring followed by the introduction or modification of the amine functionality. One reported method for the synthesis of the parent 3-aminothietane-3-carboxylic acid involves the conversion of chloromethyloxirane to a thietan-3-ol intermediate, which is then further functionalized.[5]

A general synthetic approach is outlined below:

-

Step 1: Thietane Ring Formation: Cyclization reactions are commonly employed to construct the thietane ring. This can be achieved, for example, by reacting a suitable dielectrophile with a sulfide source.

-

Step 2: Introduction of the Amine Group: The amine functionality can be introduced at the 3-position of the thietane ring through various methods, such as nucleophilic substitution or reductive amination of a thietan-3-one precursor.

-

Step 3: Derivatization: The parent this compound can be further modified by N-alkylation, acylation, or other reactions to explore the chemical space and optimize for NMDA receptor activity.

Quantitative Data

As of the latest review of publicly available literature, a comprehensive quantitative dataset for a series of this compound derivatives specifically detailing their NMDA receptor binding affinities (Kᵢ), and functional potencies (IC₅₀/EC₅₀) is not available. Such data is crucial for establishing a clear structure-activity relationship (SAR) and for guiding the design of more potent and selective modulators. The following table is a template for how such data would be presented.

| Compound ID | R¹ | R² | NMDA Receptor Binding Affinity (Kᵢ, nM) [³H]MK-801 | Functional Antagonism (IC₅₀, µM) GluN1/GluN2A | Functional Antagonism (IC₅₀, µM) GluN1/GluN2B |

| T3A-001 | H | COOH | Data Not Available | Data Not Available | Data Not Available |

| ... | ... | ... | ... | ... | ... |

Experimental Protocols

The characterization of this compound derivatives as NMDA receptor modulators involves a combination of in vitro and in vivo assays. Below are detailed methodologies for two key in vitro experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for the NMDA receptor. A common approach is to measure the displacement of a radiolabeled ligand, such as [³H]MK-801, which binds to the ion channel pore of the receptor.

Protocol:

-

Membrane Preparation:

-

Whole brains from rodents (e.g., Sprague-Dawley rats) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the crude membrane fraction.

-

The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, incubate the prepared membranes (typically 100-200 µg of protein) with a fixed concentration of [³H]MK-801 (e.g., 1-5 nM).

-

Add varying concentrations of the this compound test compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

-

To determine non-specific binding, a separate set of wells is incubated with an excess of a known non-radioactive NMDA receptor antagonist (e.g., 10 µM MK-801).

-

The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

The filters are then placed in scintillation vials with scintillation cocktail.

-

The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

-

The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Kᵢ value (binding affinity) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the functional effect of the test compounds on NMDA receptor-mediated ion currents in living cells. This can be performed on cultured neurons or on cells heterologously expressing specific NMDA receptor subtypes (e.g., HEK293 cells).

Protocol:

-

Cell Preparation:

-

HEK293 cells are transiently transfected with cDNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A or GluN2B).

-

Cells are plated on coverslips and allowed to express the receptors for 24-48 hours.

-

-

Recording Setup:

-

A coverslip with the transfected cells is placed in a recording chamber on the stage of an inverted microscope.

-

The cells are continuously perfused with an external solution (e.g., containing 150 mM NaCl, 2.5 mM KCl, 10 mM HEPES, 10 mM glucose, 2 mM CaCl₂, pH 7.4). The external solution is typically Mg²⁺-free to prevent channel block.

-

A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution (e.g., containing 140 mM CsF, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, pH 7.2) and is used as the recording electrode.

-

-

Whole-Cell Recording:

-

The micropipette is brought into contact with the cell membrane, and a high-resistance seal (gigaohm seal) is formed by applying gentle suction.

-

The membrane patch under the pipette tip is then ruptured by applying a brief pulse of suction, establishing the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of, for example, -60 mV.

-

-

Drug Application and Data Acquisition:

-

NMDA receptor-mediated currents are evoked by the rapid application of glutamate (e.g., 100 µM) and glycine (e.g., 10 µM) using a fast perfusion system.

-

Once a stable baseline current is established, the this compound test compound is co-applied with the agonists at various concentrations.

-

The inward currents are recorded and digitized for offline analysis.

-

-

Data Analysis:

-

The peak amplitude of the NMDA receptor-mediated current is measured in the absence and presence of the test compound.

-

The percentage of inhibition is calculated for each concentration of the test compound.

-

A concentration-response curve is generated by plotting the percentage of inhibition versus the logarithm of the test compound concentration.

-

The IC₅₀ value is determined by fitting the data with a sigmoidal dose-response function.

-

Visualizations

NMDA Receptor Signaling Pathway

Caption: Simplified NMDA receptor signaling cascade.

Experimental Workflow for Characterization

Caption: Drug discovery workflow for NMDA modulators.

Conclusion

This compound derivatives represent a promising, yet underexplored, class of compounds for the modulation of NMDA receptor activity. The structural rigidity and unique electronic properties of the thietane scaffold offer opportunities for the design of novel ligands with potentially high affinity and selectivity. While the publicly available data on the SAR of these compounds is currently limited, the established experimental protocols for NMDA receptor characterization provide a clear path forward for their evaluation. Further research into the synthesis and biological testing of a diverse library of this compound derivatives is warranted to fully elucidate their therapeutic potential for the treatment of NMDA receptor-related neurological and psychiatric disorders. The methodologies and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals venturing into this promising area of medicinal chemistry.

References

A Technical Guide to the Physicochemical Properties of Thietane-Containing Fragments in Drug Discovery

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The thietane ring, a four-membered sulfur-containing heterocycle, has garnered increasing attention in medicinal chemistry.[1] Once overlooked in favor of its oxygen analogue, the oxetane, the thietane is now recognized as a valuable scaffold and versatile bioisostere.[1][2] Its unique physicochemical properties, including its three-dimensionality, polarity, and the ability to modulate properties through sulfur oxidation, make it an attractive fragment for modern drug design.[3][4] Thietane and its derivatives have been incorporated into a range of biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.[2][5][6]

This guide provides an in-depth overview of the core physicochemical properties of thietane-containing fragments, presents quantitative data for comparison, details relevant experimental protocols, and visualizes key concepts and pathways pertinent to drug discovery professionals.

Core Physicochemical Properties

The incorporation of a thietane fragment can significantly influence a molecule's drug-like properties. The sulfur atom, particularly its ability to exist in different oxidation states (sulfide S(II), sulfoxide S(IV), and sulfone S(VI)), offers a unique tool for fine-tuning these characteristics.[4]

Lipophilicity (LogD/LogP)

Lipophilicity is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7][8] The thietane ring system provides a means to modulate this property. A systematic study comparing 3-substituted thietanes with their cyclobutane, azetidine, and oxetane counterparts revealed clear structure-property trends.[4]

-

Thietane (S(II)) : Derivatives in the sulfide oxidation state exhibit lipophilicity similar to cyclobutane analogues, making them significantly more lipophilic than the highly polar oxetanes.[4]

-

Thietane Sulfoxide (S(IV)) & Sulfone (S(VI)) : Oxidation of the sulfur atom dramatically reduces lipophilicity. These derivatives are markedly less lipophilic, with polarity that can even surpass that of corresponding oxetanes.[4] Thietane dioxide (sulfone) is noted for reducing lipophilicity while only slightly increasing molecular volume compared to other four-membered rings.[9]

This "three-in-one" characteristic allows for the fine-tuning of lipophilicity and ionization state, enabling the rational design of sp³-rich building blocks with tailored polarity.[4]

Aqueous Solubility

Aqueous solubility is essential for drug absorption and distribution.[10] The polarity of the thietane ring system, especially in its oxidized forms, can be leveraged to improve the solubility of drug candidates.[3][11]

-

Thietane (S(II)) : Generally shows poor solubility in polar solvents like water due to its hydrophobic carbon chain and the sulfur atom's limited ability to form hydrogen bonds.[12] It is more soluble in non-polar organic solvents.[12]

-

Thietane Sulfoxide (S(IV)) & Sulfone (S(VI)) : The oxidized sulfur atoms act as strong hydrogen bond acceptors, significantly enhancing aqueous solubility. This makes them effective replacements for groups like gem-dimethyl to improve a compound's solubility profile.[13]

Acidity and Basicity (pKa)

The pKa of ionizable groups is fundamental to a drug's solubility, permeability, and target engagement. The thietane ring, through its inductive effects, can modulate the pKa of adjacent functional groups.[4]

-

Amines : A study on 3-aminothietanes showed that the basicity of the amine is influenced by the sulfur's oxidation state. The pKa of the protonated amine decreases with increasing oxidation (S(II) > S(IV) > S(VI)), making the amine less basic.[4] The sulfone is a strong electron-withdrawing group, significantly lowering the pKa compared to cyclobutane or even oxetane analogues.

-

Carboxylic Acids : Conversely, the acidity of thietane-3-carboxylic acids increases with the sulfur's oxidation state. The sulfone derivative is markedly more acidic than its sulfide, cyclobutane, and oxetane counterparts.[4]

Metabolic Stability

High metabolic stability is desirable for increasing a drug's half-life and bioavailability.[14] The thietane scaffold has been shown to enhance metabolic stability in certain contexts.[2] For instance, replacing a peptide bond with a thietane dioxide has led to significant improvements in metabolic stability and target selectivity.[9] However, stability can be context-dependent; some thietane-containing nucleoside phosphoramidates have shown poor metabolic stability in liver microsomes, indicating rapid metabolism.[15]

Hydrogen Bonding

Hydrogen bonding is crucial for molecular recognition and binding to biological targets.[16]

-

Hydrogen Bond Acceptors : The sulfur atom in a thietane ring can act as a weak hydrogen bond acceptor.[17] This capacity is dramatically increased in the sulfoxide (S=O) and sulfone (O=S=O) forms, where the oxygen atoms are strong hydrogen bond acceptors.

-

Hydrogen Bond Donors : When substituted with a hydroxyl group, as in thietan-3-ol, the fragment can act as an effective hydrogen bond donor.[16] Thiazine-1,1-dioxides, which contain a related cyclic sulfone structure, have been explicitly studied as hydrogen bond donating subunits in anion receptors.[18]

Quantitative Physicochemical Data

The following tables summarize comparative quantitative data for 3-substituted thietane fragments and their analogues, illustrating the impact of the core ring and sulfur oxidation state.

Table 1: Lipophilicity (LogD at pH 7.4) of Model Benzamides [4]

| 4-Membered Ring Fragment (R) | LogD (R-NH-Benzamide) |

| Cyclobutyl | 1.83 |

| Azetidin-3-yl | 0.94 |

| Oxetan-3-yl | 0.93 |

| Thietan-3-yl (S) | 1.70 |

| Thietan-3-yl (SO) | 0.58 |

| Thietan-3-yl (SO₂) | 0.65 |

Table 2: pKa of 3-Substituted Amines and Carboxylic Acids [4]

| 4-Membered Ring Fragment | pKa (Protonated Amine) | pKa (Carboxylic Acid) |

| Cyclobutyl | 10.7 | 4.9 |

| Azetidin-3-yl | 9.6 | 3.8 |

| Oxetan-3-yl | 8.9 | 4.3 |

| Thietan-3-yl (S) | 9.6 | 4.3 |

| Thietan-3-yl (SO) | 8.2 | 3.8 |

| Thietan-3-yl (SO₂) | 7.1 | 3.3 |

Applications in Drug Discovery & Relevant Signaling Pathways

Thietane-containing compounds have shown promise as modulators of key biological pathways.

-

Anticancer Agents : The thietane scaffold has been integrated into inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, which is commonly dysregulated in cancer. The rigid ring helps orient pharmacophoric groups for potent and selective inhibition.[2]

-

Anti-inflammatory Agents : Thietane-containing analogues of thiathromboxane A₂ act as antagonists at the Thromboxane A₂ receptor (TP), a G-protein coupled receptor involved in platelet aggregation and inflammation.[2]

Below are visualizations of these pathways and the role of thietane-based inhibitors.

Experimental Protocols

Accurate determination of physicochemical properties is essential for building reliable structure-activity relationships (SAR). Below are detailed methodologies for key experiments.

Lipophilicity Determination by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a high-throughput alternative to the traditional shake-flask method for determining lipophilicity (LogP/LogD).[19][20]

Methodology:

-

System Preparation : Use a C18 stationary phase column. The mobile phase typically consists of a buffered aqueous solution (e.g., 20 mM phosphate buffer at pH 7.4) and an organic modifier like methanol or acetonitrile.[21]

-

Calibration : Inject a series of standard compounds with known LogP values to create a calibration curve by plotting the logarithm of the capacity factor (log k) against the known LogP values. The capacity factor is calculated as k = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.[21]

-

Sample Analysis : Dissolve the test compound in a suitable solvent (e.g., methanol/water) and inject it into the HPLC system under the same isocratic conditions used for the standards.[21]

-

Data Calculation : Measure the retention time (t_R) of the test compound. Calculate its log k value.

-

LogP/LogD Determination : Interpolate the LogP/LogD of the test compound from the calibration curve using its calculated log k value.

Aqueous Solubility Determination (Kinetic Assay)

Kinetic solubility assays are high-throughput methods used in early drug discovery to estimate solubility.[10][22]

Methodology:

-

Stock Solution Preparation : Prepare a high-concentration stock solution of the test compound, typically 10 mM in dimethyl sulfoxide (DMSO).[23]

-

Assay Plate Preparation : Add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells of a microtiter plate.

-

Compound Addition : Add a small volume of the DMSO stock solution to the aqueous buffer to reach the final desired concentration. The DMSO concentration is typically kept low (1-2%) to minimize its co-solvent effect.[22][23]

-

Incubation : Shake the plate at room temperature for a set period (e.g., 1.5 to 2 hours) to allow for precipitation to reach a pseudo-equilibrium.

-

Detection : Measure the turbidity of the solution in each well using a nephelometer or by measuring UV absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[10][22]

-

Data Analysis : The concentration at which precipitation is first observed is defined as the kinetic solubility. This is often determined by comparing the turbidity or scattering to a threshold value.[23]

pKa Determination by Potentiometric Titration

This method measures the pH of a solution as a titrant is added, allowing for the determination of the pKa.[19]

Methodology:

-

Sample Preparation : Dissolve a precise amount of the test compound in a suitable solvent, often a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility throughout the titration.

-

Titration : Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a precision burette.

-

Acidic pKa : Titrate the solution with a standardized strong base (e.g., 0.1 M KOH).

-

Basic pKa : Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl).

-

Data Recording : Record the pH of the solution after each incremental addition of the titrant.

-

pKa Calculation : Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoidal curve, which corresponds to the pH at which the compound is 50% ionized.[19][24] Specialized software is often used to calculate the pKa from the first or second derivative of the titration curve.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay measures the rate at which a compound is metabolized by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes.[25][26]

Methodology:

-

Reagent Preparation : Thaw pooled liver microsomes (from human or other species) and the NADPH regenerating system (cofactor) on ice.[25]

-

Incubation : Prepare an incubation mixture in a microtiter plate containing phosphate buffer (pH 7.4), the test compound (at a low concentration, e.g., 1-3 µM), and liver microsomes (e.g., 0.5 mg/mL).[25][27]

-

Reaction Initiation : Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[27]

-

Time-Point Sampling : At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in individual wells by adding a quenching solution, typically cold acetonitrile containing an internal standard.[25]

-

Sample Processing : Centrifuge the plate to pellet the precipitated proteins.

-

LC-MS/MS Analysis : Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[27]

-

Data Analysis : Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k. From this, the intrinsic clearance (CLint) can be determined.[28]

Conclusion

Thietane-containing fragments are powerful and versatile tools in the medicinal chemist's arsenal. Their unique, puckered three-dimensional structure and, most notably, the ability to fine-tune key physicochemical properties through oxidation of the sulfur atom, provide a rational path to optimizing drug candidates.[4] By modulating lipophilicity, solubility, pKa, and metabolic stability, the thietane scaffold can help address common challenges in drug discovery, from improving ADME profiles to enhancing target engagement.[2][3] A thorough understanding of these properties, supported by robust experimental data, will continue to drive the successful application of this valuable heterocyclic motif in the development of next-generation therapeutics.

References

- 1. Thietanes and Derivatives thereof in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. omicsonline.org [omicsonline.org]

- 8. mdpi.com [mdpi.com]

- 9. Thietane Dioxide - Enamine [enamine.net]

- 10. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 11. researchgate.net [researchgate.net]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. researchgate.net [researchgate.net]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. From Oxetane to Thietane: Extending the Antiviral Spectrum of 2′-Spirocyclic Uridines by Substituting Oxygen with Sulfur - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Anion receptors containing thiazine-1,1-dioxide heterocycles as hydrogen bond donors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Lipophilicity - Creative Biolabs [creative-biolabs.com]

- 20. The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]

- 21. tandfonline.com [tandfonline.com]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. pharmatutor.org [pharmatutor.org]

- 24. researchgate.net [researchgate.net]

- 25. Metabolic Stability Assays [merckmillipore.com]

- 26. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 27. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 28. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]

Spectroscopic and Synthetic Profile of Thietan-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thietan-3-amine, a saturated four-membered heterocyclic compound containing sulfur and a pendant amine group, represents a unique structural motif of interest in medicinal chemistry and drug development. The thietane ring can serve as a bioisostere for other cyclic systems, offering advantages in terms of metabolic stability, lipophilicity, and aqueous solubility. The primary amine at the 3-position provides a key handle for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs. This guide provides a summary of the expected spectroscopic characteristics of this compound and a plausible synthetic route.

Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, this section presents predicted data based on the analysis of its chemical structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for this compound are summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| H3 | ~3.5 - 4.0 | Multiplet | The proton on the carbon bearing the amine group is expected to be deshielded. |

| H2, H4 (axial) | ~3.2 - 3.6 | Multiplet | The axial protons on the carbons adjacent to the sulfur atom are typically shifted downfield. |

| H2, H4 (equatorial) | ~2.8 - 3.2 | Multiplet | The equatorial protons are generally shifted upfield relative to the axial protons. |

| NH₂ | ~1.5 - 2.5 | Broad Singlet | The chemical shift of amine protons is variable and depends on solvent, concentration, and temperature. The signal may exchange with D₂O.[1][2] |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C3 | ~45 - 55 | The carbon attached to the nitrogen atom is expected in this range.[3][4] |

| C2, C4 | ~30 - 40 | The carbons adjacent to the sulfur atom will be deshielded compared to a simple alkane. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. As a primary amine, this compound is expected to exhibit characteristic N-H stretching and bending vibrations.[1][2][5][6]

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration |

| N-H | 3400 - 3250 | Medium | Asymmetric and symmetric stretching (two bands expected for a primary amine).[5] |

| C-H | 3000 - 2850 | Medium | Stretching vibrations of the thietane ring. |

| N-H | 1650 - 1580 | Medium-Strong | Bending (scissoring) vibration.[5] |

| C-N | 1250 - 1020 | Medium-Weak | Stretching vibration.[5] |

| C-S | 800 - 600 | Weak | Stretching vibration. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (C₃H₇NS), the molecular weight is 89.16 g/mol .[7] The molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum is expected at m/z 89. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass.[1][8]

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Predicted Fragment | Fragmentation Pathway |

| 89 | [C₃H₇NS]⁺ | Molecular Ion |

| 72 | [C₃H₆S]⁺ | Loss of NH |

| 60 | [C₂H₄S]⁺ | Loss of CH₃N |

| 58 | [C₂H₄N]⁺ | Alpha-cleavage with loss of CHS |

| 46 | [CH₄S]⁺ | Cleavage of the thietane ring |

| 30 | [CH₄N]⁺ | Characteristic fragment for primary amines from alpha-cleavage.[9] |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small molecule like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.[10]

-

Instrument Setup: The data can be acquired on a 400 MHz or higher field NMR spectrometer.[11]

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional proton spectrum. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal.[14]

-

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer or the clean ATR crystal.

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile (approximately 1 mg/mL).[15]

-

Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for small, volatile molecules and would likely be suitable for this compound to induce fragmentation.[9] Electrospray ionization (ESI) is another option, particularly for obtaining the molecular ion with less fragmentation.[15]

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Synthetic Workflow

While several methods exist for the synthesis of thietanes, a common approach involves the cyclization of a 1,3-difunctionalized propane derivative.[16] A plausible synthetic route to this compound is outlined below.

Caption: Plausible synthetic workflow for this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties and a potential synthetic strategy for this compound. The predicted spectroscopic data serves as a valuable reference for researchers working with this compound, aiding in its identification and characterization. The generalized experimental protocols offer a starting point for obtaining high-quality analytical data. As a versatile building block, further exploration of this compound and its derivatives is warranted to unlock its full potential in the development of novel therapeutics.

References

- 1. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. Thietane amine | C3H7NS | CID 20495510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. GCMS Section 6.15 [people.whitman.edu]

- 10. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. pubs.acs.org [pubs.acs.org]

- 12. epfl.ch [epfl.ch]

- 13. nmr.ceitec.cz [nmr.ceitec.cz]

- 14. IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 16. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of Thietane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thietane ring, a four-membered heterocycle containing a sulfur atom, has garnered increasing attention in medicinal chemistry. Its unique structural and physicochemical properties, such as enhanced polarity, metabolic stability, and three-dimensionality, position it as a valuable scaffold in the design of novel therapeutic agents. This technical guide provides an in-depth overview of the burgeoning therapeutic applications of thietane derivatives, with a focus on their roles in oncology, virology, and inflammatory diseases. The content herein is intended to serve as a comprehensive resource, detailing quantitative biological data, experimental methodologies, and key signaling pathways.

Physicochemical Properties and Strategic Incorporation in Drug Design

The strategic incorporation of the thietane moiety into drug candidates can significantly modulate their pharmacological profiles. The strained four-membered ring can lead to improved potency, selectivity, and pharmacokinetic properties. A key advantage of the thietane scaffold is the ability to fine-tune the molecule's lipophilicity and ionization state by modifying the oxidation state of the sulfur atom (S(II), S(IV), and S(VI)). While thietane derivatives in the S(II) oxidation state exhibit lipophilicity comparable to cyclobutane analogs, the corresponding sulfoxides (S(IV)) and sulfones (S(VI)) are considerably more polar, in some cases surpassing the polarity of oxetanes. This versatility allows for the rational design of sp³-rich building blocks with tailored physicochemical properties for modern drug discovery.

Therapeutic Applications and Mechanisms of Action

Thietane derivatives have demonstrated promising biological activity across a range of therapeutic areas. The following sections will delve into their applications in oncology, virology, and the treatment of inflammatory and platelet-related disorders.

Oncology: Targeting the PI3K/AKT/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2] Thietane-containing molecules have emerged as promising inhibitors of this pathway. The rigid thietane ring can provide a well-defined orientation for pharmacophoric groups, leading to potent and selective inhibition of PI3K. By blocking the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), these inhibitors prevent the activation of AKT and its downstream effectors, ultimately leading to the suppression of pro-survival and pro-proliferative signaling.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#F1F3F4", fontcolor="#202124"]; TSC1_2 [label="TSC1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; Rheb [label="Rheb-GTP", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; S6K [label="p70S6K", fillcolor="#F1F3F4", fontcolor="#202124"]; fourEBP1 [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thietane_Inhibitor [label="Thietane-based\nPI3K Inhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];